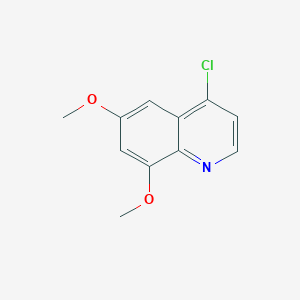

4-Chloro-6,8-dimethoxyquinoline

説明

Significance of the Quinoline (B57606) Scaffold in Contemporary Chemical Research

The quinoline scaffold, a fused bicyclic heterocycle containing a benzene (B151609) ring fused to a pyridine (B92270) ring, is a privileged structure in medicinal chemistry and materials science. Its prevalence in numerous natural products with a wide array of biological activities has spurred extensive research into the synthesis and functionalization of quinoline derivatives. The rigid, planar structure of the quinoline ring system provides an ideal framework for the spatial orientation of various functional groups, enabling specific interactions with biological targets. Consequently, quinoline-based compounds have been developed as therapeutic agents for a range of diseases.

Overview of Dihalo- and Dimethoxy-Substituted Quinolines: A Review of Structural Variations and Research Focus

Within the broader family of quinoline derivatives, dihalo- and dimethoxy-substituted quinolines represent a significant area of research. The positions of the halogen and methoxy (B1213986) substituents on the quinoline ring can be varied, leading to a vast number of structural isomers, each with distinct chemical and physical properties. For instance, the isomeric 4-Chloro-6,7-dimethoxyquinoline (B44214) is a well-documented intermediate in the synthesis of several targeted anticancer agents. chemicalbook.comgoogle.com The presence of two methoxy groups enhances the electron density of the benzene portion of the quinoline ring, while the chlorine atom at the 4-position acts as a reactive handle for nucleophilic substitution reactions. mdpi.com Research in this area often focuses on leveraging these properties for the construction of more complex molecules with potential applications in drug discovery and materials science.

Research Rationale and Scope for 4-Chloro-6,8-dimethoxyquinoline in Academic Investigations

The specific isomer, 4-Chloro-6,8-dimethoxyquinoline, presents a unique substitution pattern that warrants dedicated academic investigation. The placement of the methoxy groups at positions 6 and 8, flanking the C7 position, is expected to create a distinct electronic and steric environment compared to its more studied 6,7-dimethoxy isomer. Academic research into this compound is driven by the desire to understand how this specific substitution pattern influences its reactivity, particularly at the C4 position. Furthermore, its potential as a building block for novel, biologically active molecules is a key motivator for its synthesis and characterization. For instance, it serves as a precursor for the synthesis of 4-chloro-6,8-dimethoxyquinoline-3-carbonitrile, a compound of interest in proteomics research. scbt.com The scope of academic investigations into 4-Chloro-6,8-dimethoxyquinoline primarily revolves around its synthesis, characterization, and its utility as a chemical intermediate for more complex molecular architectures.

Interactive Data Table: Properties of Related Dimethoxyquinoline Isomers

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Key Research Application |

| 4-Chloro-6,7-dimethoxyquinoline | 35654-56-9 | C₁₁H₁₀ClNO₂ | 223.66 | Intermediate for anticancer agents chemicalbook.com |

| 4-Chloro-6,8-dimethoxyquinoline-3-carbonitrile | 1017049-01-2 | C₁₂H₉ClN₂O₂ | 248.66 | Biochemical for proteomics research scbt.com |

Detailed Research Findings

While specific, in-depth research articles focusing solely on 4-Chloro-6,8-dimethoxyquinoline are not abundant in publicly available literature, its identity and basic data are established. Much of the understanding of its chemical behavior is inferred from studies on its isomers and related compounds.

Synthesis and Characterization

The synthesis of 4-Chloro-6,8-dimethoxyquinoline is not as extensively documented as its 6,7-dimethoxy isomer. However, general synthetic strategies for chloroquinolines can be applied. A common approach involves the cyclization of an appropriately substituted aniline (B41778) precursor, followed by chlorination. For the analogous 4-Chloro-6,7-dimethoxyquinoline, a known synthetic route starts from 3,4-dimethoxyaniline, which undergoes a series of reactions including cyclization to form a 4-hydroxyquinoline (B1666331) intermediate, followed by chlorination using reagents like phosphorus oxychloride (POCl₃) to yield the final product. google.com A similar strategy, starting from 3,5-dimethoxyaniline, would likely be employed for the synthesis of 4-Chloro-6,8-dimethoxyquinoline.

Characterization of these compounds typically involves standard analytical techniques. For the 6,7-isomer, detailed spectroscopic data from ¹H NMR and mass spectrometry are available, confirming its structure. researchgate.netnih.gov It is anticipated that 4-Chloro-6,8-dimethoxyquinoline would exhibit characteristic signals in its NMR spectrum corresponding to the protons on the quinoline core and the two methoxy groups, with their chemical shifts influenced by the substitution pattern.

Reactivity and Use as a Chemical Intermediate

The primary research interest in 4-Chloro-6,8-dimethoxyquinoline lies in its reactivity as a chemical intermediate. The chlorine atom at the 4-position of the quinoline ring is susceptible to nucleophilic aromatic substitution (SNAr). This reactivity allows for the introduction of various functional groups at this position, making it a valuable building block for the synthesis of more complex molecules.

A notable application is its use in the preparation of 4-chloro-6,8-dimethoxyquinoline-3-carbonitrile. scbt.com This transformation highlights the ability to functionalize the quinoline ring system further, even with the presence of the chloro and dimethoxy substituents. The reactivity of the C4-chloro group is a key feature that is exploited in the synthesis of diverse quinoline derivatives.

Structure

3D Structure

特性

IUPAC Name |

4-chloro-6,8-dimethoxyquinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10ClNO2/c1-14-7-5-8-9(12)3-4-13-11(8)10(6-7)15-2/h3-6H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILKMTLUKSJFQPX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=CN=C2C(=C1)OC)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301297659 | |

| Record name | Quinoline, 4-chloro-6,8-dimethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301297659 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

148018-31-9 | |

| Record name | Quinoline, 4-chloro-6,8-dimethoxy- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=148018-31-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Quinoline, 4-chloro-6,8-dimethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301297659 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Chloro 6,8 Dimethoxyquinoline and Analogous Dimethoxyquinoline Isomers

Retrosynthetic Analysis of the 4-Chloro-6,8-dimethoxyquinoline Core Structure

A logical retrosynthetic analysis of 4-Chloro-6,8-dimethoxyquinoline (I) suggests that the primary disconnection points are the bonds forming the quinoline (B57606) ring and the C-Cl bond at the 4-position. This leads to two main synthetic pathways.

The first approach involves the formation of the quinoline ring as the key step, starting from a suitably substituted aniline (B41778) and a three-carbon component. The 4-chloro substituent can be introduced in a subsequent step. This strategy hinges on the availability of 2,4-dimethoxyaniline (B45885) and a suitable cyclization partner.

The second, and often more direct, pathway involves the construction of a 4-hydroxy-6,8-dimethoxyquinoline intermediate, which can then be chlorinated. This route is advantageous as the hydroxyl group can be readily converted to a chloro group using standard reagents. The 4-hydroxyquinoline (B1666331) precursor itself can be synthesized through various classical named reactions involving the cyclization of an aniline derivative with a β-ketoester or a similar three-carbon synthon.

Synthesis of Key Precursors for Dimethoxyquinoline Ring Formation

The successful synthesis of the dimethoxyquinoline core relies heavily on the efficient preparation of its key precursors: substituted anilines and the components required for ring closure.

Preparation of Substituted Anilines Bearing Methoxy (B1213986) Groups

The primary precursor for the synthesis of 4-Chloro-6,8-dimethoxyquinoline is 2,4-dimethoxyaniline. The synthesis of this and other methoxy-substituted anilines typically begins with commercially available nitrophenols or nitroanisoles. Standard organic reactions such as nitration, methoxylation, and reduction of the nitro group are employed to introduce the desired substituents at the correct positions on the aniline ring. For instance, starting from a dimethoxy-substituted nitrobenzene, a straightforward reduction, often using catalytic hydrogenation (e.g., Pd/C) or metal-acid combinations (e.g., Fe/HCl), yields the corresponding dimethoxyaniline. nih.gov

Construction of the Quinoline Ring System via Cyclization Reactions

The formation of the quinoline ring is a critical step and can be achieved through several established cyclization methods. iipseries.org These reactions typically involve the condensation of an aniline with a carbonyl compound containing an α-methylene group, followed by an intramolecular cyclization and dehydration.

One synthetic route involves the reductive cyclization of a precursor containing both a nitro group and a side chain that can form the heterocyclic ring. For example, a 2-nitro-4,5-dimethoxyacetophenone can be condensed with N,N-dimethylformamide dimethyl acetal (B89532) to form an enaminone. Subsequent hydrogenation of the nitro group leads to an intermediate amine that spontaneously cyclizes to form the 4-hydroxy-6,7-dimethoxyquinoline. google.com

Several classic named reactions provide reliable pathways to the quinoline core through the condensation of anilines with β-dicarbonyl compounds or their equivalents. These methods offer versatility in accessing a wide range of substituted quinolines.

Notable Cyclization Reactions:

| Reaction Name | Reactants | Key Features |

| Combes Synthesis | Aniline and a β-diketone | Acid-catalyzed condensation and cyclization, typically yielding 2,4-disubstituted quinolines. iipseries.orgwikipedia.org |

| Conrad-Limpach-Knorr Synthesis | Aniline and a β-ketoester | Can yield either 4-hydroxyquinolines (Conrad-Limpach) or 2-hydroxyquinolines (Knorr) depending on reaction temperature. wikipedia.orgyoutube.com |

| Doebner-von Miller Reaction | Aniline and an α,β-unsaturated carbonyl compound | Acid-catalyzed reaction that can produce a variety of substituted quinolines. wikipedia.orgsynarchive.com |

| Friedländer Synthesis | 2-aminobenzaldehyde or 2-aminoketone and a compound with an α-methylene group | A versatile method for synthesizing quinolines with various substitution patterns. wikipedia.orgjk-sci.com |

| Vilsmeier-Haack Reaction | Acetanilide and the Vilsmeier reagent (POCl₃/DMF) | Can be used to synthesize 2-chloro-3-formylquinolines directly from acetanilides. niscpr.res.inresearchgate.net |

The choice of cyclization method often depends on the desired substitution pattern and the availability of starting materials. For the synthesis of 4-hydroxy-6,8-dimethoxyquinoline, the Conrad-Limpach reaction using 2,4-dimethoxyaniline and a β-ketoester like ethyl acetoacetate (B1235776) is a viable approach. The reaction conditions, particularly temperature, are crucial for directing the regioselectivity of the cyclization to favor the 4-quinolone tautomer. wikipedia.org

Regioselective Chlorination Strategies at the C-4 Position

The final step in the synthesis of 4-Chloro-6,8-dimethoxyquinoline is the regioselective introduction of a chlorine atom at the C-4 position. This is most commonly achieved by the chlorination of the corresponding 4-hydroxyquinoline precursor.

The conversion of the 4-hydroxyl group to a chloro group is a standard transformation in heterocyclic chemistry. Reagents such as phosphorus oxychloride (POCl₃) are widely used for this purpose. google.comtandfonline.com The reaction is typically carried out by heating the 4-hydroxyquinoline derivative in neat POCl₃ or in a high-boiling solvent with POCl₃. The mechanism involves the formation of a phosphate (B84403) ester intermediate, which is then displaced by a chloride ion.

The regioselectivity of this chlorination is generally high due to the inherent reactivity of the 4-position in the quinoline ring system. In cases where both 2- and 4-hydroxy groups are present, selective chlorination can often be achieved by controlling the reaction conditions. However, for the synthesis of 4-Chloro-6,8-dimethoxyquinoline, the precursor is typically the 4-hydroxy derivative, making the chlorination straightforward.

For instance, the chlorination of 4-hydroxy-6,7-dimethoxyquinoline to yield 4-chloro-6,7-dimethoxyquinoline (B44214) is a well-documented procedure, often carried out using phosphorus oxychloride, sometimes with the addition of a catalyst like N,N-dimethylformamide (DMF). google.comtandfonline.com A similar strategy would be employed for the 6,8-dimethoxy isomer.

Transformation of 4-Hydroxyquinoline Intermediates to 4-Chloroquinolines

The conversion of 4-hydroxyquinolines to their 4-chloro counterparts represents a pivotal step in the synthesis of various quinoline-based compounds. This transformation is fundamentally a nucleophilic substitution reaction, where the hydroxyl group at the 4-position of the quinoline ring is displaced by a chlorine atom. The process typically commences with a 4-hydroxy-6,8-dimethoxyquinoline intermediate.

The most prevalent method for this chlorination employs a chlorinating agent like phosphorus oxychloride (POCl₃). The reaction mechanism is generally understood to proceed through the following stages:

Activation of the Hydroxyl Group: The oxygen of the hydroxyl group acts as a nucleophile, attacking the electrophilic phosphorus atom of POCl₃. This forms a highly reactive intermediate, rendering the hydroxyl group a better leaving group.

Nucleophilic Attack by Chloride: A chloride ion, either from the POCl₃ itself or from an added salt, then attacks the 4-position of the quinoline ring.

Leaving Group Departure: This nucleophilic attack results in the expulsion of the activated hydroxyl group as a phosphate ester, yielding the 4-chloroquinoline (B167314) product.

The electronic effects of the methoxy groups at the 6 and 8 positions of the quinoline ring can influence the reactivity of the molecule, potentially necessitating adjustments to the reaction conditions to achieve efficient chlorination.

Optimization of Chlorinating Agents and Reaction Parameters

Achieving high yields and purity of 4-chloro-6,8-dimethoxyquinoline hinges on the careful selection of the chlorinating agent and the optimization of reaction parameters. While phosphorus oxychloride (POCl₃) is a frequently utilized reagent, other agents can also be effective.

Common Chlorinating Agents:

Phosphorus Oxychloride (POCl₃): Often used in excess and can serve as both the reagent and the solvent.

Thionyl Chloride (SOCl₂): Another common chlorinating agent that can sometimes be used under milder conditions than POCl₃. chemicalbook.com

Vilsmeier Reagent: A combination of POCl₃ and a tertiary amide like N,N-dimethylformamide (DMF) can generate a highly reactive chloro-iminium salt, facilitating the chlorination reaction. tandfonline.com

Optimization of Reaction Parameters:

The efficiency of the chlorination reaction is highly dependent on several key parameters:

Temperature: The reaction temperature is critical; it must be high enough to drive the reaction to completion but not so high as to cause decomposition or the formation of byproducts. Reflux conditions are common. chemicalbook.comtandfonline.comnih.gov

Reaction Time: Sufficient time is required for the complete conversion of the starting material. The progress of the reaction is typically monitored using techniques like thin-layer chromatography (TLC). google.com

Solvent: Aprotic solvents are generally preferred to prevent unwanted side reactions with the chlorinating agent. In some cases, the chlorinating agent itself can be used as the solvent. tandfonline.com

Reagent Stoichiometry: An excess of the chlorinating agent is often used to ensure the reaction proceeds to completion. tandfonline.com

Research has demonstrated the successful synthesis of 4-chloroquinolines using POCl₃, sometimes in conjunction with DMF, at reflux temperatures for several hours. tandfonline.comgoogle.com

Interactive Data Table: Chlorination Reaction Parameters

| Chlorinating Agent | Co-reagent/Solvent | Temperature | Reaction Time | Yield |

| POCl₃ | DMF | Reflux | 8 hours | 75% |

| POCl₃ | Toluene | Reflux | Not specified | Not specified |

| SOCl₂ | Toluene | Reflux | 6 hours | 98% |

| POCl₃ | Diethylene glycol dimethyl ether | 100°C | 6 hours | 79.2% |

Note: The data in this table is compiled from various synthetic procedures for analogous compounds and should be considered illustrative.

Emerging Synthetic Approaches and Process Intensification Studies

The field of chemical synthesis is continually evolving, with a growing emphasis on the development of more efficient, sustainable, and scalable manufacturing processes.

Application of Microwave-Assisted Synthesis in Quinoline Chemistry

Microwave-assisted organic synthesis (MAOS) has gained significant traction as a method for accelerating chemical reactions. benthamdirect.com The application of microwave irradiation can lead to dramatic reductions in reaction times, increased product yields, and enhanced product purity when compared to conventional heating methods. benthamdirect.com

In the realm of quinoline chemistry, microwave-assisted synthesis has been successfully employed for various transformations, including the synthesis of 4-aminoquinolines from 4-chloroquinolines. nih.gov This technology offers several advantages for the chlorination of 4-hydroxyquinolines:

Rapid and Uniform Heating: Microwaves directly and efficiently heat the reaction mixture, leading to a rapid and uniform temperature increase that can significantly shorten reaction times. benthamdirect.com

Improved Yields and Purity: The focused energy input can minimize the formation of byproducts that may occur with prolonged heating, often resulting in higher isolated yields of the desired product. nih.gov

Enhanced Reaction Control: Modern microwave reactors provide precise control over temperature and pressure, leading to more consistent and reproducible outcomes.

The successful application of microwave-assisted synthesis in the preparation of various quinoline derivatives suggests its high potential for the efficient synthesis of 4-chloro-6,8-dimethoxyquinoline. nih.govacs.org

Exploration of Sustainable and Green Chemistry Methodologies

The principles of green chemistry are increasingly influencing the design of synthetic routes, aiming to minimize the environmental impact of chemical processes. tandfonline.comnih.govresearchgate.netijpsjournal.com For the synthesis of 4-chloro-6,8-dimethoxyquinoline, several green chemistry strategies are being explored:

Atom Economy: Designing synthetic pathways that maximize the incorporation of all starting materials into the final product, thereby reducing waste.

Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally benign alternatives, such as water, ethanol, or ionic liquids. tandfonline.com

Catalysis: Developing catalytic methods to replace stoichiometric reagents, which are used in large quantities and generate significant waste. The development of a catalytic chlorination process would be a major advancement. nih.gov

Energy Efficiency: Employing energy-efficient technologies like microwave-assisted synthesis and flow chemistry to reduce energy consumption. tandfonline.com

Flow chemistry, a technique where reactants are continuously passed through a reactor, offers significant advantages for process intensification and green chemistry. It provides superior control over reaction parameters, enhances safety when handling hazardous reagents like POCl₃, and is more readily scalable than batch processes. The adoption of flow chemistry for the synthesis of 4-chloroquinolines could pave the way for more sustainable and efficient production methods.

Reactivity Profiles and Reaction Mechanisms of 4 Chloro 6,8 Dimethoxyquinoline

Nucleophilic Aromatic Substitution (SNAr) Pathways at the C-4 Position

The chlorine atom at the C-4 position of the quinoline (B57606) ring is susceptible to displacement by various nucleophiles through a nucleophilic aromatic substitution (SNAr) mechanism. This reactivity is a cornerstone for the functionalization of the quinoline core.

Reactivity with Nitrogen-Based Nucleophiles (Amines, Hydrazines)

The reaction of 4-chloroquinolines with nitrogen-based nucleophiles, such as amines and hydrazines, is a well-established method for the synthesis of 4-aminoquinoline (B48711) derivatives. nih.gov These reactions typically proceed under neutral, acidic, or basic conditions. researchgate.net For instance, the reaction of 4-chloroquinolines with 1,2,4-triazole (B32235) has been studied under various pH conditions, demonstrating the significant role of acid and base catalysis in these substitution reactions. researchgate.net The reactivity of the 4-chloroquinoline (B167314) substrate is influenced by the substituents present on the quinoline ring. researchgate.net

The general mechanism for the SNAr reaction with amines involves the nucleophilic attack of the amine on the C-4 position, leading to the formation of a tetrahedral intermediate, known as a Meisenheimer complex. researchgate.netresearchgate.net Subsequent elimination of the chloride ion restores the aromaticity of the quinoline ring, yielding the 4-aminoquinoline product. researchgate.net Kinetic studies on similar systems, like 4-chloroquinazoline (B184009) with aniline (B41778) and hydrazine, suggest that the reaction mechanism can be borderline between a concerted and a stepwise pathway. researchgate.net Factors such as intramolecular hydrogen bonding and the amine-enol equilibrium of the nucleophile can influence the reaction rate and mechanism. researchgate.net

The synthesis of various 4-amino-6,7-dimethoxyquinoline derivatives has been reported, often involving the reaction of the corresponding 4-chloro derivative with an appropriate amine in a suitable organic solvent, sometimes in the presence of an acid acceptor like triethylamine. google.com

Substitution with Oxygen- and Sulfur-Containing Nucleophiles

Similar to nitrogen nucleophiles, oxygen- and sulfur-containing nucleophiles can displace the chlorine atom at the C-4 position. Reactions with alkoxides or phenoxides lead to the formation of 4-alkoxy- or 4-aryloxy-6,8-dimethoxyquinolines.

The reaction with sulfur nucleophiles, such as thiols or thiourea (B124793), provides access to 4-thioquinoline derivatives. For example, the reaction of 4-chloro-8-methylquinolin-2(1H)-one with thiourea under fusion conditions has been used to synthesize the corresponding 4-sulfanylquinolin-2(1H)-one. mdpi.com These 4-sulfanyl derivatives can be further functionalized, for instance, through S-alkylation. mdpi.com The reactivity of chloroquinolines with sulfur nucleophiles has been a subject of study, leading to the synthesis of various sulfur-substituted quinolines. researchgate.net

Mechanistic Investigations of SNAr Processes on the Quinoline System

The mechanism of SNAr reactions on chloroquinolines and related aza-aromatic systems has been a subject of both experimental and computational investigation. researchgate.netresearchgate.net These studies aim to elucidate the nature of the transition states and intermediates involved. researchgate.netrsc.org Computational studies, including Density Functional Theory (DFT) calculations, have been employed to understand the reaction mechanism, activation energies, and thermodynamic feasibility of SNAr processes. researchgate.netrsc.org

For many SNAr reactions, a stepwise mechanism involving a Meisenheimer intermediate is proposed. researchgate.net However, kinetic data for some systems have suggested a concerted mechanism or a pathway that is on the borderline between stepwise and concerted. researchgate.net The stability of the intermediate σ-complex and the energies of the transition states are key factors in determining the reaction pathway and regioselectivity. chemrxiv.org The development of quantitative structure-reactivity relationship (QSRR) models, using descriptors like LUMO energy and molecular electrostatic potential, has shown promise in predicting SNAr reactivity and site selectivity. chemrxiv.org

Electrophilic Aromatic Substitution on the Dimethoxy-Substituted Benzene (B151609) Ring

The benzene ring of 4-chloro-6,8-dimethoxyquinoline is activated towards electrophilic aromatic substitution by the two electron-donating methoxy (B1213986) groups. These reactions allow for the introduction of various substituents onto the benzenoid portion of the quinoline core.

Regioselectivity and Site-Specificity Considerations

In electrophilic aromatic substitution reactions, the position of the incoming electrophile is directed by the existing substituents on the aromatic ring. masterorganicchemistry.comlibretexts.org The two methoxy groups at positions 6 and 8 are strong activating groups and are ortho, para-directing. libretexts.org This means that incoming electrophiles will preferentially substitute at the positions ortho and para to the methoxy groups.

Considering the structure of 4-chloro-6,8-dimethoxyquinoline, the potential sites for electrophilic attack on the benzene ring are C-5 and C-7. The directing effects of the two methoxy groups will determine the regioselectivity of the substitution. Computational studies on the nitration of dialkoxybenzenes have shown that the regioselectivity can be influenced by the symmetry of the highest occupied molecular orbital (HOMO) and solvation effects. nih.gov

Nitration, Halogenation, and Sulfonation Studies

The introduction of a nitro group (nitration), a halogen (halogenation), or a sulfonic acid group (sulfonation) onto the aromatic ring are common electrophilic aromatic substitution reactions. organicchemistrytutor.comlumenlearning.combyjus.com

Nitration: This is typically carried out using a mixture of concentrated nitric acid and sulfuric acid, which generates the nitronium ion (NO₂⁺) as the active electrophile. organicchemistrytutor.commasterorganicchemistry.com Studies on the nitration of tetrahydroquinoline derivatives have highlighted the importance of the reaction conditions and the presence of protecting groups in controlling the regioselectivity. researchgate.net Theoretical studies, often employing DFT calculations, can help predict the most likely site of nitration. researchgate.netnih.gov

Halogenation: The introduction of a halogen (e.g., chlorine or bromine) is usually achieved using the elemental halogen in the presence of a Lewis acid catalyst, such as iron(III) halides. lumenlearning.comlibretexts.orgyoutube.com The catalyst polarizes the halogen molecule, making it more electrophilic. lumenlearning.com

Sulfonation: This reaction is typically performed using fuming sulfuric acid (a solution of sulfur trioxide in concentrated sulfuric acid). organicchemistrytutor.combyjus.com The electrophile is SO₃ or its protonated form. masterorganicchemistry.com A key feature of sulfonation is its reversibility; the sulfonic acid group can be removed by heating in dilute aqueous acid. organicchemistrytutor.comlibretexts.org

For 4-chloro-6,8-dimethoxyquinoline, these electrophilic substitution reactions would be expected to occur on the activated benzene ring, with the precise location of substitution being governed by the combined directing effects of the two methoxy groups.

| Reaction Type | Reagents | Product Type |

| Nucleophilic Substitution (Nitrogen) | Amines, Hydrazines | 4-Amino-6,8-dimethoxyquinolines |

| Nucleophilic Substitution (Oxygen) | Alkoxides, Phenoxides | 4-Alkoxy/Aryloxy-6,8-dimethoxyquinolines |

| Nucleophilic Substitution (Sulfur) | Thiols, Thiourea | 4-Thio-6,8-dimethoxyquinolines |

| Electrophilic Substitution (Nitration) | HNO₃, H₂SO₄ | Nitro-4-chloro-6,8-dimethoxyquinolines |

| Electrophilic Substitution (Halogenation) | X₂ (Cl₂, Br₂), Lewis Acid | Halo-4-chloro-6,8-dimethoxyquinolines |

| Electrophilic Substitution (Sulfonation) | SO₃, H₂SO₄ | 4-Chloro-6,8-dimethoxyquinoline sulfonic acids |

Metal-Catalyzed Cross-Coupling Reactions for Carbon-Carbon and Carbon-Heteroatom Bond Formation

The chlorine atom at the C4 position of the quinoline ring serves as a versatile handle for the construction of new carbon-carbon and carbon-heteroatom bonds through various metal-catalyzed cross-coupling reactions. These reactions are fundamental in medicinal chemistry and materials science for the synthesis of complex molecules.

Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a powerful method for forming C-C bonds by reacting an organoboron compound with a halide, catalyzed by a palladium(0) complex. libretexts.org In the case of 4-Chloro-6,8-dimethoxyquinoline, the chloro-substituent readily participates in this transformation.

The general catalytic cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination. libretexts.orgyoutube.com Initially, the palladium(0) catalyst oxidatively adds to the C-Cl bond of the quinoline, forming a Pd(II) intermediate. This is followed by transmetalation with the organoboron reagent (e.g., a boronic acid or ester) in the presence of a base. The final step is reductive elimination from the resulting diorganopalladium(II) complex to yield the desired C-C coupled product and regenerate the Pd(0) catalyst. libretexts.orgyoutube.com

Research has demonstrated the successful application of Suzuki-Miyaura coupling to various 4-chloroquinoline derivatives. researchgate.netresearchgate.net For instance, the reaction of 4-chloroquinolines with different boronic acids in the presence of a palladium catalyst like Tetrakis(triphenylphosphine)palladium(0) effectively yields arylated quinolines. researchgate.net While specific data for 4-Chloro-6,8-dimethoxyquinoline is not extensively detailed in the provided results, the general reactivity of the 4-chloroquinoline scaffold strongly suggests its applicability in similar transformations.

Table 1: Illustrative Suzuki-Miyaura Reaction Conditions for 4-Chloroquinoline Derivatives

| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| Pd(PPh₃)₄ | - | K₂CO₃ | Toluene/H₂O | 100 | Varies | researchgate.net |

| Pd(OAc)₂ | SPhos | K₃PO₄ | Dioxane | 100 | Good to Excellent | Not Specified |

| Pd/IPr | - | K₂CO₃ | Various | 60-100 | Moderate to Good | nih.gov |

This table represents typical conditions for related compounds and is for illustrative purposes.

Buchwald-Hartwig Amination and Related C-N Coupling Reactions

The Buchwald-Hartwig amination has become a cornerstone for the formation of carbon-nitrogen bonds, offering a versatile method for the synthesis of aryl amines from aryl halides. wikipedia.org This palladium-catalyzed reaction is highly relevant for modifying the 4-Chloro-6,8-dimethoxyquinoline core by introducing various amine functionalities.

The mechanism of the Buchwald-Hartwig amination involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine. scienceopen.com A base then facilitates the deprotonation of the coordinated amine, leading to the formation of a palladium-amido complex. The final step is reductive elimination, which furnishes the desired C-N coupled product and regenerates the active Pd(0) catalyst. wikipedia.orgscienceopen.com

The development of various generations of catalyst systems has significantly expanded the scope of this reaction, allowing for the coupling of a wide range of amines with aryl halides under increasingly mild conditions. wikipedia.org While direct examples for 4-Chloro-6,8-dimethoxyquinoline are not explicitly detailed, studies on analogous 4-chloroquinoline systems have shown successful C-N bond formation using this methodology. nih.gov For instance, the amination of 4-chloroquinolines has been achieved using palladium acetate (B1210297) with suitable phosphine (B1218219) ligands. nih.gov

Table 2: Representative Buchwald-Hartwig Amination Conditions for 4-Chloroquinolines

| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| Pd(OAc)₂ | BINAP | NaOtBu | Toluene | 80-110 | Varies | nih.gov |

| Pd(OAc)₂ | CyPFtBu | NaOtBu | DME | Room Temp to 100 | Good | nih.gov |

| Pd/NHC | - | Various | Various | Varies | Good | researchgate.net |

This table illustrates typical conditions for related compounds and is for illustrative purposes.

Catalyst and Ligand Design for Enhanced Reactivity and Selectivity

The success of metal-catalyzed cross-coupling reactions heavily relies on the design of the catalyst and, more specifically, the ligands coordinating to the metal center. Ligands play a crucial role in stabilizing the metal catalyst, modulating its reactivity, and influencing the selectivity of the reaction. sigmaaldrich.comgoogle.com

For Suzuki-Miyaura and Buchwald-Hartwig reactions involving chloroquinolines, the choice of phosphine-based ligands or N-heterocyclic carbenes (NHCs) is critical. Bulky and electron-rich phosphine ligands, such as those from the Buchwald and Hartwig groups, are often employed to promote the oxidative addition and reductive elimination steps. wikipedia.orggoogle.com Bidentate ligands like BINAP and DPEphos have proven effective in improving reaction rates and yields for the amination of primary amines. wikipedia.orgnih.gov More recently, sterically hindered and sophisticated ligands like MPhos and Josiphos ligands (e.g., CyPFtBu) have been developed to couple a wider range of substrates with high efficiency. nih.govsigmaaldrich.com

N-heterocyclic carbenes (NHCs) have also emerged as powerful ligands for palladium-catalyzed cross-coupling reactions, offering high stability and activity. nih.govresearchgate.net In some cases, the use of specific NHC ligands can lead to unconventional site-selectivity in the cross-coupling of dihaloheteroarenes. nih.gov The continuous development of new ligands and catalyst systems aims to broaden the substrate scope, improve functional group tolerance, and enable reactions to proceed under milder conditions. sigmaaldrich.com

Advanced Spectroscopic and Crystallographic Elucidation of 4 Chloro 6,8 Dimethoxyquinoline

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the principal technique for elucidating molecular structures in solution. By investigating the magnetic behavior of atomic nuclei, NMR provides granular insights into the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

One-dimensional ¹H and ¹³C NMR spectra are fundamental for the initial identification and quantification of the proton and carbon frameworks of a molecule.

A ¹H NMR spectrum of 4-Chloro-6,8-dimethoxyquinoline would be anticipated to display characteristic signals for the aromatic protons on the quinoline (B57606) scaffold and the protons of the two distinct methoxy (B1213986) groups. The precise chemical shifts (δ) of these signals would be indicative of their respective electronic environments. Furthermore, the integration of these signals would confirm the number of protons in each unique position, while spin-spin coupling patterns would reveal proton-proton connectivities, aiding in the definitive assignment of the substitution pattern.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Data for 4-Chloro-6,8-dimethoxyquinoline

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| H-2 / C-2 | Data not available | Data not available |

| H-3 / C-3 | Data not available | Data not available |

| C-4 | Data not available | |

| H-5 / C-5 | Data not available | Data not available |

| C-6 | Data not available | |

| H-7 / C-7 | Data not available | Data not available |

| C-8 | Data not available | |

| C-4a | Data not available | |

| C-8a | Data not available | |

| 6-OCH₃ | Data not available | Data not available |

| 8-OCH₃ | Data not available | Data not available |

Note: Experimental or calculated data for 4-Chloro-6,8-dimethoxyquinoline is not publicly available.

Two-dimensional (2D) NMR experiments are indispensable for assembling the complete molecular puzzle by revealing correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment would map the correlations between spin-coupled protons, confirming the adjacencies of protons on the quinoline ring system.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded proton and carbon atoms, enabling the definitive assignment of proton signals to their corresponding carbon atoms.

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY spectrum identifies protons that are in close spatial proximity, providing through-space correlations. This would be crucial for confirming the stereochemical arrangement and the spatial relationships between the methoxy groups and the protons of the quinoline core.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry is a vital analytical technique that measures the mass-to-charge ratio of ions, thereby providing the molecular weight and elemental composition of a compound.

As a soft ionization technique, ESI-MS would be utilized to determine the molecular weight of 4-Chloro-6,8-dimethoxyquinoline. A typical ESI-MS spectrum would be expected to prominently feature the protonated molecular ion, [M+H]⁺.

HRMS provides a highly accurate mass measurement, which allows for the unambiguous determination of the compound's elemental formula. This is a critical step for confirming the identity of a novel synthetic compound and distinguishing it from other potential isomers.

Table 2: Anticipated Mass Spectrometry Data for 4-Chloro-6,8-dimethoxyquinoline

| Technique | Ionization Mode | Observed m/z | Interpretation |

|---|---|---|---|

| ESI-MS | Positive | Data not available | [M+H]⁺ |

| HRMS | Positive | Data not available | Calculated for C₁₁H₁₁ClNO₂⁺ |

Note: Experimental or calculated data for 4-Chloro-6,8-dimethoxyquinoline is not publicly available.

Single-Crystal X-ray Diffraction for Solid-State Molecular Architecture

The growth of a suitable single crystal of 4-Chloro-6,8-dimethoxyquinoline would permit analysis by single-crystal X-ray diffraction, the gold standard for molecular structure determination. This powerful technique would provide precise data on bond lengths, bond angles, and intermolecular interactions within the crystal lattice, offering a definitive three-dimensional representation of the molecule in the solid state.

Table 3: Crystallographic Data Framework for 4-Chloro-6,8-dimethoxyquinoline

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₁H₁₀ClNO₂ |

| Crystal System | Data not available |

| Space Group | Data not available |

| Unit Cell Dimensions | Data not available |

| Bond Lengths (Å) | Data not available |

| Bond Angles (°) | Data not available |

Note: Experimental data for 4-Chloro-6,8-dimethoxyquinoline is not publicly available.

Geometric Parameters: Bond Lengths, Bond Angles, and Torsion Angles

No experimental data for the bond lengths, bond angles, or torsion angles of 4-Chloro-6,8-dimethoxyquinoline are currently available in published literature.

For the purpose of comparison, a selection of geometric parameters for the related isomer, 4-Chloro-6,7-dimethoxyquinoline (B44214), is provided below. These values, determined by single-crystal X-ray diffraction, offer a glimpse into the typical bond characteristics within a dimethoxy-substituted chloroquinoline system.

Table 1: Selected Bond Lengths for 4-Chloro-6,7-dimethoxyquinoline

| Bond | Length (Å) |

|---|---|

| Cl(1)-C(4) | 1.745(2) |

| O(1)-C(6) | 1.363(2) |

| O(2)-C(7) | 1.364(2) |

| N(1)-C(2) | 1.314(3) |

| N(1)-C(9) | 1.373(2) |

| C(6)-O(1)-C(10) | 117.9(2) |

| C(7)-O(2)-C(11) | 117.5(2) |

Data sourced from a study on 4-Chloro-6,7-dimethoxyquinoline.

Table 2: Selected Bond Angles for 4-Chloro-6,7-dimethoxyquinoline

| Angle | Degree (°) |

|---|---|

| C(3)-C(4)-Cl(1) | 119.3(2) |

| C(5)-C(4)-Cl(1) | 119.8(2) |

| C(5)-C(6)-O(1) | 124.9(2) |

| C(8)-C(7)-O(2) | 124.7(2) |

Data sourced from a study on 4-Chloro-6,7-dimethoxyquinoline.

Table 3: Selected Torsion Angles for 4-Chloro-6,7-dimethoxyquinoline

| Torsion Angle | Degree (°) |

|---|---|

| C(10)-O(1)-C(6)-C(5) | -4.3(3) |

| C(11)-O(2)-C(7)-C(8) | 5.1(3) |

Data sourced from a study on 4-Chloro-6,7-dimethoxyquinoline.

Molecular Planarity and Conformational Analysis

A detailed analysis of the molecular planarity and conformation of 4-Chloro-6,8-dimethoxyquinoline is not possible without experimental structural data.

In the case of the 6,7-dimethoxy isomer, the quinoline ring system is nearly planar. The methoxy groups, however, can exhibit slight deviations from this plane. The conformation of these groups is a key feature, and in the 6,7-isomer, one methoxy group is typically found to be nearly coplanar with the aromatic ring, while the other may be slightly out of plane. The specific orientation of the methoxy groups in the 6,8-isomer would be influenced by steric interactions with adjacent atoms, including the chloro substituent at the 4-position.

Intermolecular Interactions (e.g., Hydrogen Bonding, Halogen Bonding, π-Stacking) and Crystal Packing Arrangements

The nature of intermolecular interactions and the resulting crystal packing arrangement for 4-Chloro-6,8-dimethoxyquinoline remain uncharacterized.

Based on the functional groups present, one can anticipate the types of interactions that might govern its solid-state architecture. These could include:

Halogen Bonding: The chlorine atom at the 4-position could participate in halogen bonding, acting as an electrophilic region (σ-hole) that can interact with nucleophilic atoms on adjacent molecules.

π-Stacking: The aromatic quinoline core provides a platform for π-π stacking interactions between parallel rings of neighboring molecules.

The interplay of these interactions would dictate the three-dimensional arrangement of the molecules in the crystal lattice. For comparison, the crystal structure of 4-Chloro-6,7-dimethoxyquinoline features a packing arrangement influenced by a combination of weak intermolecular forces.

Vibrational Spectroscopy (Infrared and Raman) for Characteristic Functional Group Identification

No experimental Infrared (IR) or Raman spectra for 4-Chloro-6,8-dimethoxyquinoline have been reported.

A theoretical analysis based on its structure would predict characteristic vibrational modes. Key expected frequencies would include:

C-Cl Stretching: A band corresponding to the stretching vibration of the carbon-chlorine bond.

C-O Stretching: Asymmetric and symmetric stretching vibrations of the C-O bonds in the methoxy groups.

Aromatic C=C and C=N Stretching: A series of bands in the fingerprint region characteristic of the quinoline ring system.

C-H Stretching: Vibrations of the aromatic and methyl C-H bonds.

The precise positions of these bands would be sensitive to the specific substitution pattern and the electronic environment of the 6,8-dimethoxy isomer.

In-depth Analysis of 4-Chloro-6,8-dimethoxyquinoline Reveals a Gap in Current Computational Research

This scarcity of information prevents a detailed and scientifically rigorous analysis as per the requested outline. Generating content on topics such as Density Functional Theory (DFT) studies, Frontier Molecular Orbitals (HOMO/LUMO), Molecular Dynamics (MD) simulations, and Quantitative Structure-Activity Relationship (QSAR) models would require specific research that does not appear to have been published for this exact molecule.

Computational studies are highly specific to the unique three-dimensional structure of a molecule. The positioning of the methoxy groups at the 6 and 8 positions, as opposed to the more commonly studied 6 and 7 positions, would significantly alter the electronic and steric properties of the quinoline ring system. This includes changes in:

Electron Distribution: Affecting the molecule's reactivity, polarity, and intermolecular interactions.

Molecular Geometry: Influencing how the molecule fits into biological targets or packs in a crystal lattice.

Spectroscopic Signatures: Resulting in different NMR and UV-Vis spectra.

While general principles of computational chemistry and theoretical investigations are well-established for quinoline derivatives, the application and specific results for 4-Chloro-6,8-dimethoxyquinoline are absent from the current body of scientific literature found. The creation of a detailed article as requested would necessitate original research and calculations that are beyond the scope of this response.

Computational Chemistry and Theoretical Investigations of 4 Chloro 6,8 Dimethoxyquinoline

Quantitative Structure-Activity Relationship (QSAR) and Molecular Modeling for Theoretical Design Principles

Predictive Models for Chemical Properties and Reaction Outcomes

Predictive models, rooted in quantum mechanics and classical physics, are instrumental in forecasting the physicochemical properties and potential reaction outcomes of chemical compounds. These models range from relatively simple quantitative structure-activity relationship (QSAR) models to more complex and accurate ab initio quantum mechanical methods.

For 4-Chloro-6,8-dimethoxyquinoline, various properties can be predicted. These include electronic properties such as the distribution of electron density, which indicates sites susceptible to electrophilic or nucleophilic attack, and steric properties that influence how the molecule interacts with other molecules. While specific, comprehensive predictive modeling studies on 4-Chloro-6,8-dimethoxyquinoline are not abundant in publicly available literature, data for closely related compounds, such as 4-chloro-6,8-dimethoxyquinoline-3-carbonitrile, offer a glimpse into the types of predictions that are possible. For instance, predicted properties for this derivative include its octanol-water partition coefficient (XlogP) and its collision cross-section (CCS), which relates to its shape and size. uni.lu

These predictive models are crucial for initial screenings of compounds for potential applications, including in medicinal chemistry and materials science. By calculating these properties, researchers can prioritize which derivatives of a compound to synthesize and test, saving significant time and resources.

Table 1: Examples of Predictable Chemical Properties for 4-Chloro-6,8-dimethoxyquinoline

| Property Category | Specific Property | Relevance |

| Electronic Properties | Dipole Moment | Influences solubility and intermolecular interactions. |

| Molecular Electrostatic Potential (MEP) | Identifies regions of positive and negative charge, predicting sites for nucleophilic and electrophilic attack. | |

| Frontier Molecular Orbitals (HOMO/LUMO) | The energies of the Highest Occupied Molecular Orbital and Lowest Unoccupied Molecular Orbital indicate reactivity and electronic transition properties. | |

| Physicochemical Properties | Octanol-Water Partition Coefficient (logP) | Predicts the hydrophobicity of the molecule, which is important for pharmacological and environmental fate. |

| Polar Surface Area (PSA) | Relates to the transport properties of a molecule, such as its ability to cross cell membranes. | |

| Collision Cross Section (CCS) | Provides information about the size and shape of the ion in the gas phase. uni.lu | |

| Spectroscopic Properties | NMR Chemical Shifts | Predicts the appearance of the molecule's NMR spectrum, aiding in its identification and structural elucidation. |

| Vibrational Frequencies (IR/Raman) | Predicts the infrared and Raman spectra, which can be used for functional group identification and comparison with experimental data. |

Mechanistic Pathways Elucidation through Computational Transition State Theory

Understanding the mechanism of a chemical reaction is fundamental to controlling its outcome. Computational transition state theory is a cornerstone of mechanistic chemistry, allowing for the detailed study of reaction pathways and the energies associated with them. This is particularly relevant for reactions involving substituted quinolines, such as nucleophilic aromatic substitution (SNAr), which is a common transformation for chloroquinolines.

The process involves identifying the starting materials (reactants) and the final materials (products) and then mapping the potential energy surface that connects them. The highest point on the lowest energy path between reactants and products is the transition state. The energy difference between the reactants and the transition state is the activation energy, which is a key determinant of the reaction rate.

For 4-Chloro-6,8-dimethoxyquinoline, a primary reaction of interest would be the displacement of the chlorine atom at the 4-position by a nucleophile. Computational studies can model this process by:

Optimizing the geometries of the reactant (4-Chloro-6,8-dimethoxyquinoline and the nucleophile) and the product.

Searching for the transition state structure connecting them.

Calculating the vibrational frequencies to confirm that the located structure is a true transition state (it will have exactly one imaginary frequency corresponding to the motion along the reaction coordinate).

Determining the activation energy, which provides a quantitative measure of the reaction's feasibility.

Studies on related systems, such as 2,4-dichloroquinazolines, have successfully used Density Functional Theory (DFT) to determine that the 4-position is more susceptible to nucleophilic attack than the 2-position by calculating the activation energies for both pathways. mdpi.com A similar approach for 4-Chloro-6,8-dimethoxyquinoline would provide invaluable insights into its reactivity profile.

Table 2: Conceptual Outline of a Transition State Theory Investigation for a Nucleophilic Substitution on 4-Chloro-6,8-dimethoxyquinoline

| Computational Step | Description | Information Gained |

| Reactant & Product Geometry Optimization | Calculation of the lowest energy three-dimensional structures of the starting materials and the final product. | Bond lengths, bond angles, and dihedral angles of the stable molecules. |

| Transition State Search | Locating the saddle point on the potential energy surface between reactants and products. | The geometry of the unstable intermediate complex at the peak of the energy barrier. |

| Frequency Calculation | Calculation of the vibrational modes of the transition state structure. | Confirmation of the transition state (one imaginary frequency) and calculation of zero-point vibrational energy. |

| Activation Energy (ΔG‡) Calculation | Determining the Gibbs free energy difference between the transition state and the reactants. | A quantitative prediction of the reaction rate. A lower activation energy implies a faster reaction. |

| Reaction Pathway Analysis | Mapping the Intrinsic Reaction Coordinate (IRC) to ensure the transition state connects the correct reactants and products. | A detailed view of the molecular transformations that occur during the reaction. |

By applying these computational methodologies, a detailed and predictive understanding of the chemical nature of 4-Chloro-6,8-dimethoxyquinoline can be achieved, paving the way for its strategic use in various scientific and technological fields.

Exploration of 4 Chloro 6,8 Dimethoxyquinoline in Advanced Chemical Synthesis and Materials Science

Role as a Core Building Block for the Synthesis of Complex Heterocyclic Systems

The reactivity of the chlorine atom at the C-4 position of the quinoline (B57606) ring, activated by the ring nitrogen, theoretically makes 4-Chloro-6,8-dimethoxyquinoline a suitable precursor for nucleophilic substitution reactions. This would enable the introduction of various functionalities and the construction of more complex molecular architectures.

Construction of Annulated Quinoline Derivatives

Annulated quinoline derivatives, which involve the fusion of additional rings onto the quinoline framework, are of significant interest in medicinal chemistry and materials science. The strategic positioning of the chloro and methoxy (B1213986) groups on 4-Chloro-6,8-dimethoxyquinoline could potentially be exploited to direct cyclization reactions for the synthesis of such fused systems. However, a detailed review of scientific literature did not yield specific examples or dedicated studies on the use of 4-Chloro-6,8-dimethoxyquinoline for the construction of annulated quinoline derivatives.

Application in Multi-Component Reaction Sequences

Multi-component reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single step to form a complex product. The functional groups present in 4-Chloro-6,8-dimethoxyquinoline could theoretically allow it to participate in MCRs to generate diverse heterocyclic libraries. Despite this potential, there is a lack of specific research in the surveyed literature detailing the application of 4-Chloro-6,8-dimethoxyquinoline as a reactant in multi-component reaction sequences for the synthesis of complex heterocyclic systems.

Development as a Ligand Scaffold in Organometallic Catalysis

The nitrogen atom of the quinoline ring is a well-known coordination site for metal ions, making quinoline derivatives attractive scaffolds for the design of ligands in organometallic catalysis. The electronic and steric properties of such ligands can be fine-tuned by substituents on the quinoline core.

Synthesis of Novel Quinoline-Based Ligands

The substitution of the chlorine atom in 4-Chloro-6,8-dimethoxyquinoline with appropriate coordinating groups could lead to the formation of novel mono- or bidentate ligands. The methoxy groups would also influence the electronic properties of the resulting ligand and, consequently, the catalytic activity of its metal complexes. However, a survey of the literature did not reveal specific research focused on the synthesis of novel quinoline-based ligands derived directly from 4-Chloro-6,8-dimethoxyquinoline.

Investigation of Catalytic Performance in Various Organic Transformations

Following the synthesis of metal complexes, the investigation of their catalytic performance is a crucial step in the development of new catalysts. While the general class of quinoline-based ligands has been explored in a wide range of organic transformations, there is no specific information available in the reviewed scientific literature on the catalytic performance of organometallic complexes derived from 4-Chloro-6,8-dimethoxyquinoline.

Potential in Organic Electronic Materials and Photophysical Applications

Extensive research into the potential of 4-Chloro-6,8-dimethoxyquinoline in the realm of organic electronic materials and its associated photophysical properties has yet to yield specific data on its luminescent characteristics or direct applications in devices such as Organic Light-Emitting Diodes (OLEDs) or sensors. While the quinoline scaffold is a known constituent in various functional materials, detailed studies focusing on the 6,8-dimethoxy substituted variant remain limited in publicly available scientific literature.

Luminescent Properties and Fluorescence Quantum Yield Studies

Currently, there is a notable absence of published research detailing the luminescent properties, including emission spectra and fluorescence quantum yield, specifically for 4-Chloro-6,8-dimethoxyquinoline. Scientific investigations into the photophysical behavior of this particular isomer have not been reported in discoverable scholarly articles. Therefore, no data on its excitation and emission wavelengths, Stokes shift, or quantum efficiency can be provided at this time.

Application in Organic Light-Emitting Diodes (OLEDs) or Sensors (if applicable)

Future Research Directions and Prospective Opportunities for 4 Chloro 6,8 Dimethoxyquinoline

Development of Enantioselective Synthetic Routes to Chiral Derivatives

The synthesis of enantiomerically pure compounds is a cornerstone of modern medicinal chemistry and materials science. For 4-Chloro-6,8-dimethoxyquinoline, the development of enantioselective synthetic routes to its chiral derivatives represents a significant and valuable research direction. While classical methods provide access to the quinoline (B57606) core, future work can focus on creating stereogenic centers with high precision. nih.govnih.govrsc.org

One promising approach involves the use of chiral catalysts to control the formation of three-dimensional structures. For instance, methods developed for other quinoline systems, such as phosphine-catalyzed asymmetric annulation reactions, could be adapted. rsc.org A recent study demonstrated the successful enantioselective synthesis of complex pyrano[2,3-b]quinolines using a ferrocenyl-phosphine catalyst, achieving good yields and high enantioselectivity for quinolines with various electronic substituents. rsc.org Applying such a strategy to derivatives of 4-Chloro-6,8-dimethoxyquinoline could yield a library of novel chiral compounds.

Another avenue is the development of new chiral reagents based on readily available chiral precursors, like amino acids. asianpubs.org Research has shown the preparation of L-valine-based chiral reagents for the successful separation of racemic drugs. asianpubs.org Similar methodologies could be developed to resolve racemic mixtures of 4-Chloro-6,8-dimethoxyquinoline derivatives or to be used as chiral building blocks in their synthesis.

Table 1: Potential Strategies for Enantioselective Synthesis

| Strategy | Description | Potential Application to 4-Chloro-6,8-dimethoxyquinoline |

|---|---|---|

| Asymmetric Catalysis | Use of a chiral catalyst (e.g., metal-phosphine complexes) to induce stereoselectivity in a key bond-forming reaction. | Catalytic asymmetric hydrogenation of a prochiral precursor or an asymmetric C-H functionalization at a position adjacent to the existing groups. |

| Chiral Pool Synthesis | Incorporation of a readily available enantiopure starting material (e.g., an amino acid or terpene) into the final molecule. | Using a chiral amine or alcohol to displace the C4-chlorine, introducing a stereocenter. |

| Chiral Auxiliary | Covalent attachment of a chiral auxiliary to a precursor to direct a stereoselective transformation, followed by its removal. | An auxiliary attached to a precursor could direct the stereoselective addition of a substituent before the quinoline ring is formed. |

| Kinetic Resolution | Preferential reaction of one enantiomer in a racemic mixture, allowing for the separation of the unreacted enantiomer. | Enzymatic or chemical kinetic resolution of a racemic derivative of 4-Chloro-6,8-dimethoxyquinoline. |

Integration into Automated Synthesis and High-Throughput Experimentation Platforms

The fields of drug discovery and materials science increasingly rely on the rapid synthesis and screening of large numbers of compounds. thermofisher.comnih.gov Integrating the synthesis of 4-Chloro-6,8-dimethoxyquinoline derivatives into automated and high-throughput platforms is a key opportunity to accelerate research.

Continuous flow synthesis offers significant advantages over traditional batch chemistry, including improved safety, scalability, and efficiency. researchgate.netvapourtec.com Flow chemistry has been successfully applied to the synthesis of various quinoline derivatives. vapourtec.comresearchgate.net A future research goal would be to develop a robust, multi-step flow process for 4-Chloro-6,8-dimethoxyquinoline and its analogues. This could involve telescoping several reaction steps, such as the initial ring formation, chlorination, and subsequent functionalization at the C4 position, into a single, uninterrupted sequence. researchgate.net Such a platform would enable the rapid generation of a library of derivatives for screening. nih.gov

High-Throughput Experimentation (HTE) can be used to quickly optimize reaction conditions and screen for new activities. thermofisher.com A library of compounds based on the 4-Chloro-6,8-dimethoxyquinoline scaffold could be synthesized in parallel using multi-well plates and then screened for various properties, such as catalytic activity or biological interactions. nih.gov This approach drastically reduces the time and resources required for discovery compared to traditional, one-at-a-time synthesis and testing. nih.gov

Discovery of Unprecedented Reactivity Modes

The electronic properties of 4-Chloro-6,8-dimethoxyquinoline—a combination of an electron-deficient pyridine (B92270) ring and an electron-rich benzene (B151609) ring—suggest that it may exhibit novel reactivity. The chlorine at the C4 position is a versatile handle for nucleophilic aromatic substitution (SNAr), but future research could uncover more unusual transformations.

One area of exploration is the regioselective functionalization of the C-H bonds of the quinoline core. rsc.org While the C4 position is activated for SNAr, the methoxy (B1213986) groups at C6 and C8 direct electrophilic substitution and could enable novel C-H activation/functionalization reactions at other positions. rsc.org Recent advances in metal-catalyzed and even metal-free C-H activation offer powerful tools for this purpose. nih.govnih.gov For instance, developing conditions for a regioselective coupling reaction at the C5 or C7 position would provide access to a new range of polysubstituted quinolines that are not accessible through classical methods.

Furthermore, the interplay between the chloro-substituent and the methoxy groups could lead to unexpected cascade reactions. rsc.org Studies on related quinolinequinones have shown they can act as sulfhydryl crosslinking agents, reacting at two positions. nih.gov Investigating whether 4-Chloro-6,8-dimethoxyquinoline can participate in similar or other multi-step, one-pot transformations could lead to the efficient construction of complex molecular architectures.

Expansion into Novel Advanced Materials Applications

The quinoline scaffold is a "privileged structure" not only in medicinal chemistry but also in materials science. eburon-organics.comnih.gov Its rigid, planar structure and inherent photophysical properties make it an attractive building block for functional materials. Future research should explore the potential of 4-Chloro-6,8-dimethoxyquinoline in this domain.

The electron-donating methoxy groups and the electron-withdrawing chloro-substituent create a push-pull electronic system, which can be beneficial for applications in organic electronics, such as Organic Light-Emitting Diodes (OLEDs) or sensors. By further functionalizing the molecule, for example, through Suzuki or Sonogashira coupling at the C4 position, its electronic and photophysical properties can be finely tuned. acs.org

Another prospective application is in the development of chemical sensors. The quinoline nitrogen can act as a binding site for metal ions or other analytes, and the electronic perturbations upon binding could result in a measurable change in fluorescence or color. The specific substitution pattern of 4-Chloro-6,8-dimethoxyquinoline could impart selectivity for certain analytes. Quinoline derivatives have also been investigated for their ability to catalyze reactions like the oxidation of catechol, suggesting potential applications in catalysis. mdpi.com

Table 2: Potential Advanced Material Applications

| Application Area | Rationale | Example Research Direction |

|---|---|---|

| Organic Electronics | Push-pull electronic structure and tunable photophysical properties. | Synthesis of derivatives for use as emitters or host materials in OLEDs. |

| Chemical Sensors | Lewis basic nitrogen and potential for fluorescence modulation upon analyte binding. | Development of fluorescent chemosensors for the detection of specific metal ions or environmentally relevant anions. |

| Functional Dyes | Extended π-system and potential for strong absorption in the visible spectrum. | Creation of novel dyes for applications in imaging or as photosensitizers. mdpi.com |

| Catalysis | Ability to coordinate with metal centers and influence their catalytic activity. | Use as a ligand in transition metal catalysis for organic synthesis. mdpi.com |

Synergistic Approaches Combining Computational Design with Experimental Synthesis

The integration of computational chemistry with experimental synthesis offers a powerful paradigm for accelerating the discovery and optimization of new molecules. researchgate.net This synergistic approach is particularly well-suited for exploring the potential of 4-Chloro-6,8-dimethoxyquinoline.

Computational methods such as Density Functional Theory (DFT) can be used to predict the reactivity of different sites on the molecule, guiding the design of synthetic routes to new derivatives. nih.govresearchgate.net For example, DFT calculations can help predict the regioselectivity of C-H functionalization reactions or the feasibility of novel cascade reactions. rsc.org

In medicinal chemistry and materials science, molecular docking and quantitative structure-activity relationship (QSAR) studies can be used to design derivatives of 4-Chloro-6,8-dimethoxyquinoline with enhanced properties. nih.govnih.gov Researchers can computationally screen a virtual library of derivatives for their potential to bind to a biological target or for their predicted electronic properties before committing to their synthesis. nih.govnih.gov This "design-synthesize-test" cycle, guided by computational insights, can dramatically improve the efficiency of the research and development process.

Q & A

Q. What are the standard synthetic routes for 4-chloro-6,8-dimethoxyquinoline, and how do reaction conditions influence yield?

The compound is typically synthesized via chlorination of 6,8-dimethoxyquinolin-4-ol using POCl₃ under reflux (70% yield reported) . Key factors include:

- Temperature : Reflux conditions (~110°C) ensure complete conversion.

- Solvent : Excess POCl₃ acts as both solvent and reagent.

- Workup : Neutralization with aqueous NaOH (pH 8) minimizes decomposition . Alternative routes involve esterification of 4-chloro-6,8-dimethoxyquinoline-3-carboxylic acid with ethanol and acid catalysts .

Q. Which spectroscopic techniques are most reliable for characterizing 4-chloro-6,8-dimethoxyquinoline?

- ¹H NMR : Distinct signals for methoxy groups (δ ~4.00 ppm, singlet) and aromatic protons (δ 7.3–8.6 ppm) confirm substitution patterns .

- HPLC : Reversed-phase C18 columns with TFA/acetonitrile gradients achieve >95% purity validation .

- X-ray crystallography : Resolves intramolecular interactions (e.g., C–H⋯Cl) and planarity deviations (<0.08 Å for methoxy carbons) .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in reported biological activities of 4-chloro-6,8-dimethoxyquinoline derivatives?

Discrepancies in antimicrobial efficacy (e.g., MIC values ranging from 2–64 µg/mL) may arise from:

- Lipophilicity variations : Methoxy groups enhance membrane permeability but reduce solubility .

- Target specificity : Docking studies using Staphylococcus aureus dihydrofolate reductase (PDB: 3SRW) reveal steric clashes with bulkier derivatives . Validation : Combine molecular dynamics simulations with in vitro assays (e.g., time-kill curves) to correlate structural features with activity .

Q. What mechanistic insights explain the regioselectivity of nucleophilic substitution at the 4-chloro position?

The 4-chloro group undergoes SNAr reactions due to:

- Electronic effects : Electron-withdrawing methoxy groups at 6,8 positions activate the C4 position for attack.

- Steric accessibility : Crystallographic data show minimal steric hindrance at C4 (bond angles: 120–122°) . Case study : Substitution with piperazine in DMF at 80°C yields 4-piperazinyl derivatives (85% yield), critical for antitumor lead optimization .

Q. How can reaction yields be optimized for large-scale synthesis while minimizing impurities?

- Catalyst screening : Pd/C (5% wt) in hydrogenation reduces nitro intermediates with <2% over-reduction byproducts .

- Process controls : In-line FTIR monitors POCl₃ consumption during chlorination to prevent side reactions .

- Purification : Column chromatography (petroleum ether:EtOAc = 8:1) removes dimeric impurities (<0.5%) .

Methodological Challenges & Solutions

Q. Why do crystallographic data sometimes conflict with DFT-optimized structures?

Discrepancies arise from:

- Packing forces : Crystal lattice interactions (e.g., C8–H8⋯Cl1) distort methoxy group orientations vs. gas-phase DFT .

- Thermal motion : Anisotropic displacement parameters (ADPs) for Cl1 show higher mobility (Ueq = 0.08 Ų) . Resolution : Use SHELXL refinement with TWIN/BASF commands to account for twin domains in crystals .

Q. What strategies validate the stability of 4-chloro-6,8-dimethoxyquinoline under biological assay conditions?

- LC-MS stability studies : Incubate in PBS (pH 7.4, 37°C) for 24h; <5% degradation indicates suitability for cell-based assays .

- Metabolite profiling : Human liver microsome assays identify primary oxidation at C3 (quinoline ring) via CYP3A4 .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。